Bis(3-trimethoxysilylpropyl)-N-methylamine

Catalog No.
S1899435
CAS No.
31024-70-1
M.F
C13H33NO6Si2
M. Wt
355.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3-trimethoxysilylpropyl)-N-methylamine

CAS Number

31024-70-1

Product Name

Bis(3-trimethoxysilylpropyl)-N-methylamine

IUPAC Name

N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine

Molecular Formula

C13H33NO6Si2

Molecular Weight

355.57 g/mol

InChI

InChI=1S/C13H33NO6Si2/c1-14(10-8-12-21(15-2,16-3)17-4)11-9-13-22(18-5,19-6)20-7/h8-13H2,1-7H3

InChI Key

WTXITWGJFPAEIU-UHFFFAOYSA-N

SMILES

CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC

Canonical SMILES

CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC

Surface Modification and Functionalization

One of the primary applications of Bis(3-Trimethoxysilylpropyl)-N-methylamine lies in surface modification and functionalization. The molecule possesses two key functional groups:

  • Trimethoxysilyl groups (Si(OCH3)3): These groups can react with hydroxyl (OH) groups present on various inorganic surfaces like glass, metal oxides, and ceramics to form siloxane (Si-O-Si) bonds []. This creates a covalent bond between the organic molecule and the inorganic substrate.
  • Methyl amine group (CH3NH2): This group introduces organic functionality to the surface, allowing for further chemical attachment or tailoring of surface properties like wettability, adhesion, or biocompatibility [].

By incorporating Bis(3-Trimethoxysilylpropyl)-N-methylamine, researchers can modify surfaces to:

  • Attach biomolecules: The amine group allows for the attachment of biomolecules such as enzymes, antibodies, or DNA probes, facilitating studies in biosensing, diagnostics, and cell culture [].
  • Enhance adhesion: The siloxane bond creates a strong interface between the organic layer and the inorganic substrate, improving adhesion between dissimilar materials [].
  • Control surface wettability: Depending on the subsequent modifications, Bis(3-Trimethoxysilylpropyl)-N-methylamine can be used to create hydrophobic or hydrophilic surfaces, impacting applications in microfluidics and self-cleaning materials [].

Bis(3-trimethoxysilylpropyl)-N-methylamine is a silane compound characterized by its dual functionality, combining both silane and amine characteristics. Its molecular formula is C₁₃H₃₃NO₆Si₂, and it has a molecular weight of approximately 355.58 g/mol . This compound features two trimethoxysilylpropyl groups attached to a central N-methylamine moiety, which enhances its utility in various applications, particularly in promoting adhesion between organic and inorganic materials.

  • BTMPT is classified as a skin irritant and may cause serious eye damage [].
  • It can also cause respiratory irritation [].
  • Always refer to Safety Data Sheets (SDS) for detailed handling procedures.

Please note:

  • The mechanism of action for BTMPT in specific applications may require further research tailored to that application.

The reactivity of bis(3-trimethoxysilylpropyl)-N-methylamine primarily involves hydrolysis and condensation reactions. Upon exposure to moisture, the trimethoxysilyl groups undergo hydrolysis to form silanol groups. These silanol groups can then condense with other silanol groups or with siliceous surfaces, facilitating the formation of covalent bonds and enhancing adhesion properties .

The synthesis of bis(3-trimethoxysilylpropyl)-N-methylamine typically involves the reaction of N-methylamine with 3-trimethoxysilylpropyl chloride or similar silyl chlorides. The general reaction can be outlined as follows:

  • Preparation of the Silyl Chloride: 3-Trimethoxysilylpropyl chloride is prepared from 3-aminopropyltrimethoxysilane.
  • Reaction with N-Methylamine: The silyl chloride is then reacted with N-methylamine under controlled conditions to yield bis(3-trimethoxysilylpropyl)-N-methylamine.

This method allows for the formation of the desired product while ensuring that the silane functionalities remain intact .

Bis(3-trimethoxysilylpropyl)-N-methylamine has diverse applications, including:

  • Adhesion Promoter: It is widely used as a coupling agent in coatings, adhesives, and sealants to improve adhesion between organic substrates and inorganic materials.
  • Composite Materials: The compound enhances the mechanical properties of composite materials by promoting better bonding at the interface between different phases.
  • Biomedical

Interaction studies involving bis(3-trimethoxysilylpropyl)-N-methylamine focus on its ability to form stable bonds with various substrates. These studies indicate that the compound can effectively modify surface properties, enhancing hydrophobicity or hydrophilicity depending on the application requirements. Its interaction with metal oxides and siliceous surfaces has been particularly noted for improving adhesion in coatings .

Several compounds share structural similarities with bis(3-trimethoxysilylpropyl)-N-methylamine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Bis(3-trimethoxysilylpropyl)ureaC₁₃H₃₃N₂O₇Si₂Used as an adhesion promoter with urea functionality
Bis(trimethoxysilyl)propyl amineC₁₂H₃₁N₁O₆Si₂Similar structure but lacks methyl substitution
3-AminopropyltriethoxysilaneC₁₂H₃₃N₁O₄SiContains triethoxy instead of trimethoxy groups

Uniqueness: Bis(3-trimethoxysilylpropyl)-N-methylamine stands out due to its dual functionality combining both amine and silane characteristics, which enhances its effectiveness as a coupling agent compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(3-(methylamino)propyl)trimethoxysilane

Dates

Modify: 2023-08-16

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